N-(2-chloro-4-fluorophenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is identified as a potential lead compound for the development of novel cancer therapies. This compound is not explicitly mentioned in the other provided abstracts, suggesting it might be a relatively novel molecule under investigation.
The compound N-(2-chloro-4-fluorophenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide consists of a tetrahydrocyclopenta[c]chromen-7-yl core structure with a 6-methyl and a 4-oxo substituent. This core is linked via an oxygen atom to an acetamide group, which in turn carries a 2-chloro-4-fluorophenyl substituent on the nitrogen atom.
While the exact mechanism of action is not fully elucidated in the provided abstracts, N-(2-chloro-4-fluorophenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is proposed to act as a potential inhibitor of the KDM5A enzyme. KDM5A is often overexpressed in cancer cells and contributes to tumor growth and resistance to chemotherapy by modifying the epigenetic landscape. Therefore, inhibiting KDM5A activity is a promising strategy for developing new cancer treatments.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: